1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one
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Overview
Description
1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features a thiazole ring, which is known for its biological activity, and a methylamino group, which can influence its reactivity and interaction with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one typically involves the reaction of a thiazole derivative with a methylamine source. One common method includes the condensation of 1,3-thiazole-5-carboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 50-60°C to ensure optimal yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. Additionally, the methylamino group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects.
Comparison with Similar Compounds
1-(Methylamino)-3-(1,3-thiazol-5-yl)propan-2-one can be compared with other similar compounds, such as:
1-(Amino)-3-(1,3-thiazol-5-yl)propan-2-one: This compound lacks the methyl group, which can affect its reactivity and biological activity.
1-(Methylamino)-3-(1,3-oxazol-5-yl)propan-2-one: The oxazole ring in this compound can lead to different chemical and biological properties compared to the thiazole ring.
The unique combination of the thiazole ring and the methylamino group in this compound makes it a compound of particular interest for further research and development.
Properties
Molecular Formula |
C7H10N2OS |
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Molecular Weight |
170.23 g/mol |
IUPAC Name |
1-(methylamino)-3-(1,3-thiazol-5-yl)propan-2-one |
InChI |
InChI=1S/C7H10N2OS/c1-8-3-6(10)2-7-4-9-5-11-7/h4-5,8H,2-3H2,1H3 |
InChI Key |
AFXUOLJGRMRWSX-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(=O)CC1=CN=CS1 |
Origin of Product |
United States |
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